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Introduction

Cyclohexanecarboxylic acid (CHC), also known as hexahydrobenzoic acid, is a

monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxy group.[1][2] It

is a naturally occurring compound found in various living organisms, from bacteria to humans.

[1][3] In the food industry, cyclohexanecarboxylic acid is utilized as a synthetic flavoring

ingredient.[2] It is categorized as a volatile organic compound and is generally recognized as

safe (GRAS) for its intended use.[2][4] This document provides detailed application notes and

protocols for researchers, scientists, and product development professionals on the use of

cyclohexanecarboxylic acid in the food industry.

Physicochemical Properties and Flavor Profile
Cyclohexanecarboxylic acid is a white crystalline solid with a distinct odor and taste profile,

making it a versatile ingredient for flavor creation.[2] Its flavor is generally described as acidic,

cheesy, and fruity.[1][3] More specifically, at a concentration of 5 ppm, it is noted for having

fruity, woody, and berry-like characteristics with green, dirty nuances.[2] The Joint FAO/WHO

Expert Committee on Food Additives (JECFA) describes it as a white solid with a rum, raisins,

fruity, and fatty sweet odor.[5]

Table 1: Physicochemical Properties and Flavor Descriptors of Cyclohexanecarboxylic Acid
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Property Value / Description Reference(s)

Synonyms
Hexahydrobenzoic acid,
Carboxycyclohexane

[1][2][3]

CAS Number 98-89-5 [3][4]

FEMA Number 3531 [4][6]

JECFA Number 961 [4][6]

Molecular Formula C₇H₁₂O₂ [7]

Appearance White crystalline solid [2]

Melting Point 29-31 °C [8]

Boiling Point 232-233 °C [8]

Solubility
Slightly soluble in water;

soluble in organic solvents
[5][7]

Flavor Profile
Acidic, cheesy, fruity, woody,

berry-like
[1][2][3]

Odor Profile
Cheese-like, weak sour, rum,

raisins, fruity, fatty sweet
[2][5][7]

| Taste Threshold | Characteristics noted at 5 ppm |[2] |

Applications in the Food Industry
The unique flavor profile of cyclohexanecarboxylic acid allows for its application across

various food categories. Organic acids are frequently used in foods and beverages to act as

flavor enhancers, acidity regulators, and preservatives.[9]

Dairy Products: Its cheesy and acidic notes make it suitable for enhancing flavors in

processed cheese, cheese-flavored snacks, and dairy-based dips.

Beverages: In fruit-flavored beverages, it can contribute to a fuller, more complex flavor

profile, adding fruity and slightly woody notes.[10]
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Confectionery: It can be used in hard candies, chewing gum, and fruit chews to impart

tartness and a unique fruity character.[11][12]

Other Applications: It can also be used as a component in complex savory flavors, such as

those for sauces and dressings, where its acidic and slightly fatty notes can provide depth.

The usage level of cyclohexanecarboxylic acid should be determined based on the specific

food matrix and desired flavor intensity. As a starting point, evaluations should begin at or

below the reported taste threshold of 5 ppm.[2]

Regulatory and Safety Information
Cyclohexanecarboxylic acid has been evaluated by regulatory bodies and is considered safe

for use as a flavoring agent in food under the specified conditions.[5]

Table 2: Regulatory and Toxicological Summary

Parameter Information Reference(s)

FEMA GRAS Yes, FEMA No. 3531 [4][6]

JECFA Evaluation Yes, JECFA No. 961 [4][6]

FDA Status
Approved as a flavoring agent

or adjuvant
[4][5]

| Acute Oral Toxicity (LD₅₀, rat) | 3265 mg/kg |[13] |

While generally safe for consumption as a flavoring agent, concentrated

cyclohexanecarboxylic acid can be an irritant and may cause serious eye injury.[5][13]

Standard laboratory safety protocols, including the use of protective eyewear and gloves,

should be followed when handling the pure substance.[14]

Experimental Protocols
Protocol 4.1: Sensory Evaluation by Quantitative
Descriptive Analysis (QDA)
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This protocol outlines the procedure for characterizing the sensory profile of

cyclohexanecarboxylic acid in a food base using QDA, a method that employs trained

panelists to identify and quantify sensory attributes.[15]

Objective: To develop a comprehensive flavor profile of cyclohexanecarboxylic acid at

various concentrations in a neutral food base (e.g., spring water).

Materials:

Cyclohexanecarboxylic acid (food grade)

Neutral food base (e.g., spring water, 5% sucrose solution)

Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for

"fruity," citric acid for "sour")

Sample cups with lids, coded with random 3-digit numbers

Sensory evaluation booths with controlled lighting and ventilation

Data collection software or ballots

Methodology:

Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.

Train the panel over several sessions to identify, describe, and scale the intensity of

various flavor attributes related to CHC.

Lexicon Development:

In a group session, have panelists taste various concentrations of CHC and reference

standards.

Collaboratively develop a list of descriptive terms (lexicon) for the aroma and flavor

attributes of CHC. Each term should have a clear definition and a corresponding reference

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b165962?utm_src=pdf-body
https://www.studysmarter.co.uk/explanations/nutrition-and-food-science/flavors-sensory-analysis/
https://www.benchchem.com/product/b165962?utm_src=pdf-body
https://www.benchchem.com/product/b165962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


standard.

Sample Preparation:

Prepare solutions of cyclohexanecarboxylic acid in the chosen food base at three

concentrations (e.g., 3 ppm, 5 ppm, and 8 ppm).

Prepare a "zero" sample containing only the food base.

Portion approximately 30 mL of each sample into coded cups. Samples should be

presented at a controlled temperature (e.g., room temperature).

Evaluation Procedure:

Panelists evaluate the samples individually in sensory booths.

The presentation order of samples should be randomized for each panelist.

Panelists rate the intensity of each attribute from the developed lexicon on a 15-point

unstructured line scale (anchored from "none" to "very high").

Panelists should rinse their mouths with purified water between samples.

Data Analysis:

Collect the intensity ratings from all panelists.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

between samples for each attribute.

Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ.

Visualize the results using spider web plots or bar charts to represent the flavor profile of

each concentration.
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Workflow for Quantitative Descriptive Analysis.
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Protocol 4.2: Quantification in a Food Matrix by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of cyclohexanecarboxylic acid
in a liquid food matrix (e.g., a beverage). The method involves solvent extraction, derivatization

to a volatile ester, and analysis by GC-MS.[16][17]

Objective: To accurately determine the concentration of cyclohexanecarboxylic acid in a food

sample.

Materials:

Food sample

Internal Standard (IS): Heptanoic acid or other suitable carboxylic acid not present in the

sample.

Extraction Solvent: Diethyl ether or ethyl acetate (GC grade).

Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-Methanol).

Sodium sulfate (anhydrous)

Saturated sodium chloride solution

Calibration standards of cyclohexanecarboxylic acid methyl ester

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

Methodology:

Sample Preparation and Extraction:

Homogenize the liquid food sample.

To 5 mL of the sample in a screw-cap tube, add a known amount of the internal standard

solution.
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Acidify the sample to pH < 2 with hydrochloric acid to ensure CHC is in its protonated

form.

Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge (3000 rpm, 5 min).

Transfer the organic (top) layer to a clean tube.

Repeat the extraction twice more, combining the organic layers.

Dry the combined extract by passing it through a small column of anhydrous sodium

sulfate.

Derivatization:

Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1

mL.

Add 2 mL of BF₃-Methanol reagent.

Seal the tube tightly and heat at 60°C for 30 minutes to convert the carboxylic acids to

their methyl esters.

Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of

hexane. Vortex and allow the layers to separate.

Carefully transfer the hexane (top) layer containing the methyl esters to a GC vial.

GC-MS Analysis:

Injection: 1 µL, splitless mode.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5

min.

MS Detection: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring

(SIM) for quantification. Monitor characteristic ions for cyclohexanecarboxylic acid
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methyl ester and the internal standard methyl ester.

Quantification:

Prepare a calibration curve by derivatizing and analyzing standard solutions of

cyclohexanecarboxylic acid with the same fixed amount of internal standard.

Plot the ratio of the peak area of the analyte to the peak area of the internal standard

against the concentration of the analyte.

Calculate the concentration of cyclohexanecarboxylic acid in the sample using the

regression equation from the calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b165962#cyclohexanecarboxylic-acid-as-
a-flavoring-agent-in-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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